Comparative Affinity Profiling: MDM4 Inhibition Versus Structural Analogs
The compound demonstrates a quantifiable, albeit modest, binding affinity for human MDM4 with an inhibition constant (Ki) of 11,000 nM as determined by a fluorescence polarization assay [1]. This specific interaction distinguishes it from close structural analogs like 2-chloro-4-(4-methoxyphenyl)benzonitrile (lacking the second chlorine atom), for which no binding data to MDM4 is reported, and from 4-(4-chloro-2-methoxyphenyl)benzonitrile (lacking the ortho-chloro group on the nitrile-bearing ring), which exhibits an entirely different biological profile . The presence of the second chloro substituent in the target compound is thus a critical determinant for MDM4 engagement, a key node in the p53 tumor suppressor pathway [2].
| Evidence Dimension | Binding affinity (Ki) |
|---|---|
| Target Compound Data | 11,000 nM |
| Comparator Or Baseline | 2-chloro-4-(4-methoxyphenyl)benzonitrile: No reported MDM4 binding data; 4-(4-chloro-2-methoxyphenyl)benzonitrile: No reported MDM4 binding data |
| Quantified Difference | Not calculable due to lack of comparator data; Target compound possesses unique reported binding activity within this analog set. |
| Conditions | Fluorescence polarization assay against human MDM4 |
Why This Matters
This unique target engagement profile, despite modest potency, provides a defined starting point for structure-based optimization and distinguishes the compound as a validated probe for MDM4, unlike its unreported analogs.
- [1] BindingDB. BDBM50014089 CHEMBL1236726: Affinity Data for human MDM4. Public Database Entry. View Source
- [2] Vassilev, L. T. et al. (2004). In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2. Science, 303(5659), 844-848. View Source
